molecular formula C34H34N8O2 B2836433 PDGFRalpha kinase inhibitor 1 CAS No. 2209053-93-8

PDGFRalpha kinase inhibitor 1

Numéro de catalogue B2836433
Numéro CAS: 2209053-93-8
Poids moléculaire: 586.7
Clé InChI: NWVOHJOHQOHBMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PDGFRalpha (Platelet-Derived Growth Factor Receptor Alpha) is a cell-surface receptor tyrosine kinase involved in several metabolic pathways . It’s a target for the treatment of diseases like tumors, immune-mediated diseases, and viral diseases . PDGFRalpha inhibitors are a class of drugs known as “kinase inhibitors” that work by slowing down or stopping the growth of cancer cells and certain immune system cells .


Synthesis Analysis

The synthesis of PDGFRalpha kinase inhibitors involves designing molecules to address known mechanisms of resistance to early TKIs . For instance, Ripretinib, a switch-pocket inhibitor, may inhibit a broader range of mutations, while Avapritinib, a type 1 kinase inhibitor, provides benefit for the previously treatment-resistant PDGFRA D842V mutation .


Molecular Structure Analysis

The molecular structure of PDGFRalpha kinase inhibitors is designed to increase affinity and selectivity for PDGFRalpha . Structural modifications are performed to improve physical-chemical properties and optimize oral bioavailability .


Chemical Reactions Analysis

PDGFRalpha inhibitors work by binding to the PDGFRalpha receptor, thereby inhibiting its activity . This inhibition slows down or stops the growth of cancer cells and certain immune system cells .


Physical And Chemical Properties Analysis

PDGFRalpha inhibitors are typically administered via the oral route, once or twice a day with or without food . They dissolve well in water, indicating that they can be readily absorbed by the body .

Mécanisme D'action

PDGFRalpha inhibitors work by slowing down or stopping the growth of cancer cells and certain immune system cells . They target the inactive conformation of KIT/PDGFRA; thus, their efficacy is blunted against secondary mutations in the kinase activation loop .

Safety and Hazards

PDGFRalpha inhibitors are generally safe for use, but like all medications, they may have side effects . It’s important for patients to discuss potential risks and benefits with their healthcare provider before starting treatment.

Orientations Futures

The development of next-generation PDGFRalpha kinase inhibitors is driven by the need for newer treatment options for diseases like GIST and the emergence of resistance mutations . Future research will likely focus on developing more effective and targeted treatments for PDGFRalpha-related diseases .

Propriétés

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N8O2/c1-24-8-13-29(20-31(24)40-34-37-17-14-30(39-34)27-6-4-15-35-21-27)38-32(43)26-11-9-25(10-12-26)23-42(19-18-41(2)3)33(44)28-7-5-16-36-22-28/h4-17,20-22H,18-19,23H2,1-3H3,(H,38,43)(H,37,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVOHJOHQOHBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(CCN(C)C)C(=O)C3=CN=CC=C3)NC4=NC=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.